molecular formula C15H11F3INO B3058222 3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 884600-93-5

3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide

Cat. No. B3058222
M. Wt: 405.15 g/mol
InChI Key: SYKOOELUGIMKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841318B2

Procedure details

To a suspension of 3-iodo-4-methylbenzoic acid (3.00 g, 11.4 mmol) in DCM (30 mL) at 0° C. was added oxalyl chloride (1.45 mL, 17.2 mmol) followed by two drops of DMF. The reaction was stirred at 0° C. for 30 minutes followed by warming to ambient temperature for 40 minutes. The mixture was concentrated in vacuo. To the resulting residue was added DCM (30 mL), DIPEA (2.99 mL, 17.2 mmol) and 3-(trifluoromethyl)-benzenamine (1.42 mL, 11.4 mmol). The reaction was stirred at ambient temperature for 1 hour. The mixture was then poured into water, and the product was extracted with DCM. The combined organic extracts were washed with water, followed by saturated sodium bicarbonate, and then dried over sodium sulfate. An equal volume of hexane was added and most of the DCM was then removed in vacuo. The resulting yellow solid was filtered, rinsed with hexane and air dried. (4.27 g, 92%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
2.99 mL
Type
reactant
Reaction Step Four
Quantity
1.42 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=O.C(Cl)(=O)C(Cl)=O.CCN(C(C)C)C(C)C.[F:27][C:28]([F:37])([F:36])[C:29]1[CH:30]=[C:31]([NH2:35])[CH:32]=[CH:33][CH:34]=1>C(Cl)Cl.CN(C=O)C.O>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([NH:35][C:31]1[CH:32]=[CH:33][CH:34]=[C:29]([C:28]([F:27])([F:36])[F:37])[CH:30]=1)=[O:7]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.45 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Four
Name
Quantity
2.99 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.42 mL
Type
reactant
Smiles
FC(C=1C=C(C=CC1)N)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by warming to ambient temperature for 40 minutes
Duration
40 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
STIRRING
Type
STIRRING
Details
The reaction was stirred at ambient temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with DCM
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
ADDITION
Type
ADDITION
Details
An equal volume of hexane was added and most of the DCM
CUSTOM
Type
CUSTOM
Details
was then removed in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting yellow solid was filtered
WASH
Type
WASH
Details
rinsed with hexane and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
IC=1C=C(C(=O)NC2=CC(=CC=C2)C(F)(F)F)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.